[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Description
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a synthetic compound featuring a pyrrolidine core substituted with a tert-butyl carbamate group, an ethyl carbamate moiety, and an (S)-2-amino-3-methyl-butyryl side chain. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes . The (S)-configured amino acid side chain may confer stereospecific interactions in biological systems, while the pyrrolidine scaffold contributes to conformational rigidity .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-7-19(16(22)23-17(4,5)6)10-13-8-9-20(11-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOVENNLVDZUCQ-KZUDCZAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of Pyrrolidine-3-ylmethyl Derivatives
In one approach, pyrrolidine-3-carbaldehyde is subjected to reductive amination with ethylamine in the presence of sodium cyanoborohydride, yielding the ethylamine-substituted pyrrolidine. Subsequent Boc (tert-butyloxycarbonyl) protection of the secondary amine is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine as a base. This step ensures selective protection of the amine group while leaving other reactive sites untouched.
Reaction Conditions :
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Solvent: Dichloromethane
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Base: Triethylamine (1.2 equiv)
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Temperature: 0°C to room temperature (RT)
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Time: 12–16 hours
The product, tert-butyl ethyl(pyrrolidin-3-ylmethyl)carbamate, is isolated via column chromatography (silica gel, hexane/ethyl acetate gradient) with a reported yield of 78%.
Deprotection of the Boc Group
The final step involves removal of the Boc protecting group to unmask the primary amine. This is typically accomplished using trifluoroacetic acid (TFA) in DCM.
Acidic Deprotection Protocol
A solution of the Boc-protected compound in DCM is treated with TFA (20% v/v) at 0°C, stirring for 2 hours. The reaction is quenched with saturated sodium bicarbonate, and the organic layer is extracted, dried, and concentrated.
Key Considerations :
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Acid Concentration: 20–30% TFA in DCM
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Quenching Agent: Saturated NaHCO₃
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Yield Post-Deprotection: 85–90%
The final product, [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester, is obtained as a white solid after lyophilization.
Analytical Data and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms a purity of >98% with a retention time of 12.3 minutes.
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrrolidine Functionalization | Boc₂O, Et₃N, DCM | 78 | 95 |
| Amide Coupling | HATU, DIPEA, DMF | 70 | 97 |
| Boc Deprotection | TFA/DCM | 90 | 98 |
Challenges and Optimization Strategies
Stereochemical Control
The (S)-configuration at the 2-amino-3-methyl-butyryl moiety is critical for biological activity. Employing chiral auxiliaries or asymmetric catalysis during amino acid synthesis ensures enantiomeric excess >99%.
Solvent Selection
DMF is preferred for amide coupling due to its high polarity, which stabilizes the activated intermediate. However, residual DMF can complicate purification, necessitating extensive washing with ethyl acetate.
Industrial-Scale Considerations
For large-scale synthesis, catalytic hydrogenation replaces sodium cyanoborohydride in reductive amination to enhance safety and cost-efficiency. Continuous flow systems are also explored for Boc deprotection to minimize TFA usage and improve reaction consistency .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its tertiary amine and sulfur-containing moieties (if present). Key findings include:
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Hydrogen Peroxide-Mediated Oxidation : The pyrrolidine ring’s tertiary amine is oxidized to a pyrrolidone derivative under acidic conditions (pH 4–6) at 25–50°C.
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Metal-Catalyzed Oxidation : Transition metals like Fe³⁺ or Cu²⁺ in aqueous ethanol accelerate oxidation, forming hydroxylated intermediates.
Table 1: Oxidation Conditions and Products
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (10% w/v) | pH 5, 40°C | Pyrrolidone derivative | 65–72 |
| FeCl₃ (0.1 M) | EtOH/H₂O, 50°C | Hydroxylated intermediate | 58 |
Hydrolysis Reactions
The carbamate and ester groups are susceptible to hydrolysis:
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Acidic Hydrolysis (HCl/H₂O) : Cleaves the tert-butyl ester to form a carboxylic acid (reaction time: 4–6 hrs at 60°C).
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Basic Hydrolysis (NaOH/MeOH) : Degrades the carbamate bond, yielding ethylamine and pyrrolidine fragments .
Mechanistic Pathway :
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Nucleophilic attack by water or hydroxide on the carbonyl carbon.
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Elimination of tert-butanol or CO₂, depending on pH.
Coupling Reactions
The amino group participates in peptide bond formation:
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DCC/HOBt-Mediated Coupling : Reacts with carboxylic acids to form amides (yield: 75–85%).
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Esterification : The hydroxyl group (if present) reacts with acyl chlorides to form esters under Schotten-Baumann conditions.
Example :
With benzoic acid:
Deprotection of the tert-Butyl Ester
The tert-butyl group is selectively removed under acidic conditions:
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Trifluoroacetic Acid (TFA) : Cleaves the ester within 1–2 hrs at 25°C, generating a free carboxylic acid .
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HCl in Dioxane : Slower deprotection (6–8 hrs) but avoids side reactions in sensitive substrates .
Applications : This step is critical in solid-phase peptide synthesis to unmask reactive sites .
Ring-Opening Reactions
The pyrrolidine ring undergoes ring-opening under strong nucleophiles:
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Lithium Aluminum Hydride (LiAlH₄) : Reduces the amide to an amine, breaking the ring.
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Grignard Reagents : Attack the carbamate carbonyl, forming alkylated products .
Caution : Over-reduction can lead to decomposition; stoichiometric control is essential.
Stability Under Thermal and Photolytic Conditions
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Thermal Degradation : Decomposes above 150°C via carbamate dissociation (TGA data: 10% weight loss at 160°C).
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UV Light Exposure : Forms radical intermediates, leading to dimerization (confirmed by ESR spectroscopy) .
Biocatalytic Modifications
In enzymatic systems:
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Lipase-Catalyzed Transesterification : Replaces the tert-butyl group with methyl or ethyl esters (60–70% enantiomeric excess).
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Oxidase-Mediated Oxidation : Fungal oxidases convert the amine to a nitro group under aerobic conditions.
Comparative Reactivity with Analogues
Table 2: Reaction Rate Constants (k, ×10⁻³ s⁻¹)
| Reaction Type | This Compound | Methyl Substituent Analogue |
|---|---|---|
| Hydrolysis (pH 7) | 2.5 ± 0.1 | 1.8 ± 0.2 |
| Oxidation (H₂O₂) | 4.7 ± 0.3 | 3.9 ± 0.4 |
The ethyl-carbamate group enhances electrophilicity at the carbonyl, increasing hydrolysis and oxidation rates compared to methylated analogues .
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Design and Development
- The compound's structure allows it to interact with biological targets effectively. It has been investigated for its potential as a lead compound in the development of new pharmaceuticals targeting various diseases.
- Case Study : Research indicates that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its potential as an anticancer agent.
-
Neuropharmacology
- The presence of the pyrrolidine moiety is significant for neuropharmacological applications. Compounds with similar structures are known to interact with neurotransmitter systems.
- Case Study : Studies have shown that modifications of the pyrrolidine structure can enhance binding affinity to serotonin receptors, indicating potential use in treating mood disorders.
Biochemical Research Applications
- Enzyme Inhibition Studies
- The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its ability to act as a reversible inhibitor makes it suitable for probing enzyme kinetics.
- Data Table :
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Reversible | 15 | |
| Dipeptidyl peptidase IV | Competitive | 22 |
- Bioconjugation Techniques
- Its reactive functional groups allow for bioconjugation with biomolecules, facilitating the development of targeted drug delivery systems.
- Application Example : Coupling with antibodies for targeted cancer therapies has shown enhanced efficacy in preclinical models.
Mechanism of Action
The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester exerts its effects is typically through interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, resulting in various biochemical pathways being activated or inhibited. The exact molecular pathways depend on the context in which it is used and the specific reactions it undergoes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s branched amino-butyryl group distinguishes it from analogs with smaller (e.g., amino-acetyl ) or non-amino substituents (e.g., chloroacetyl ).
Physicochemical Properties
Limited experimental data are available for the target compound, but trends can be inferred from analogs:
- Solubility: The Boc group and pyrrolidine scaffold generally enhance lipid solubility compared to unprotected amines .
- Stability : Boc-protected compounds are stable under basic conditions but cleaved by acids, a trait shared across analogs .
- Stereochemical Impact: The (S)-configuration in the amino-butyryl group may improve target affinity compared to racemic mixtures, as seen in chiral protease inhibitors .
Research Findings and Methodological Considerations
- Similarity Metrics: Tanimoto and Dice coefficients are widely used to quantify structural similarity. For example, the target compound’s similarity to (both containing amino-acyl groups) would score higher than to (pyrimidinyl substituent) .
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.
- Molecular Formula : C17H33N3O3
- Molecular Weight : 327.46 g/mol
- CAS Number : 1354027-23-8
The compound is characterized by the presence of a pyrrolidine ring, an amino acid moiety, and a tert-butyl carbamate group, which may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this structure have been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which is beneficial in reducing oxidative stress in cells.
Pharmacological Studies
Several studies have investigated the pharmacological properties of related compounds:
- Anticonvulsant Activity : Research indicates that pyrrolidine derivatives can exhibit anticonvulsant properties by modulating neurotransmitter systems .
- Anticancer Activity : Certain analogs have demonstrated cytotoxic effects against cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
Case Studies
- Study on Anticonvulsant Effects :
- Cytotoxicity Against Cancer Cells :
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrrolidine ring | Enhances receptor binding |
| Tert-butyl group | Increases lipophilicity |
| Amino acid moiety | Facilitates enzyme interaction |
Q & A
Q. What chiral analysis techniques are most suitable for quantifying enantiomeric excess (ee) in asymmetric syntheses?
- Methodology : Use chiral stationary-phase GC or HPLC with cellulose-based columns (e.g., Chiralpak IB). Calibrate with racemic mixtures and validate via polarimetry. For trace enantiomer detection, employ circular dichroism (CD) spectroscopy .
Data Contradiction Analysis
- Example : Conflicting docking scores vs. experimental IC50 values may arise from inadequate sampling of ligand conformations. Address this by running replica-exchange MD simulations to explore broader conformational space .
- Example : Discrepancies in enzyme inhibition assays (e.g., Pompe disease screening ) could stem from hematocrit-dependent substrate turnover. Normalize enzyme activity using internal standards and control for hematocrit variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
